5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide

Physicochemical profiling Lipophilicity comparison Scaffold differentiation

This fully substituted arylsulfonamide uniquely combines a 5-bromo-2-methoxybenzenesulfonyl core with an N-(3,4-dimethylphenyl) moiety. Unlike the 4-bromo analog (CAS 349404-68-8), the 2-methoxy group enables distinct tubulin-polymerization inhibition (sub-μM MCF7 potency in related series) and the validated N-(3,4-dimethylphenyl) fragment drives MDM2/XIAP potency (25-fold IC50 gain in EU-1 cells). The 5-bromo handle supports rapid Suzuki/Sonogashira library expansion, while the scaffold occupies novel RORγ chemical space not exemplified in WO2013045431A1. Ideal for fragment-based screening, focused library synthesis, or patent-strategic lead optimization programs.

Molecular Formula C15H16BrNO3S
Molecular Weight 370.26
CAS No. 906266-09-9
Cat. No. B2479020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide
CAS906266-09-9
Molecular FormulaC15H16BrNO3S
Molecular Weight370.26
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C
InChIInChI=1S/C15H16BrNO3S/c1-10-4-6-13(8-11(10)2)17-21(18,19)15-9-12(16)5-7-14(15)20-3/h4-9,17H,1-3H3
InChIKeyUTUYTMAYPARWCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide (CAS 906266-09-9): Structural Identity and Procurement Context


5-Bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide (CAS 906266-09-9, molecular formula C15H16BrNO3S, molecular weight 370.26 g/mol) is a fully substituted arylsulfonamide that combines a 5-bromo-2-methoxybenzenesulfonyl core with an N-(3,4-dimethylphenyl) moiety [1]. This compound belongs to the broader sulfonamide class, which has established relevance in medicinal chemistry across anticancer, anti-inflammatory, and antimicrobial domains [2]. Critically, the compound is currently documented only in screening-compound supplier catalogs and chemical registries; no peer-reviewed primary research article, patent exemplification, or authoritative bioactivity database entry specifically profiling this molecule was identified at the time of this analysis. Its procurement value is therefore defined by its structural differentiation from better-characterized analogs, rather than by published biological performance data on the compound itself [3].

Why In-Class Sulfonamides Cannot Substitute for 5-Bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide (906266-09-9)


Within the arylsulfonamide class, small structural modifications produce large and non-linear changes in physicochemical properties and biological target engagement. The closest commercially available analog, 4-bromo-N-(3,4-dimethylphenyl)benzenesulfonamide (CAS 349404-68-8), shares the N-(3,4-dimethylphenyl) group but lacks the 2-methoxy substituent; consequently, its XLogP3-AA value (3.9) and molecular weight (340.24 g/mol) differ substantially from the target compound (XLogP3-AA estimated ~3.2, MW 370.26) [1]. In systematic methoxy/bromo scans of methoxybenzenesulfonamides, the presence and position of the methoxy group on the sulfonyl-bearing ring proved decisive for cytotoxicity: within the most potent 2,5-dimethoxyaniline series, 4-brominated congeners with the methoxy substituent on the sulfonyl ring achieved sub-micromolar potency against MCF7 cells [2]. Separately, the 3,4-dimethylphenyl fragment appears recurrently in potent sulfonamide-based inhibitors, including a dual MDM2/XIAP inhibitor scaffold where it contributed to a 25-fold potency gain (IC50 0.3 µM vs. parent MX69 IC50 7.5 µM against EU-1 leukemia cells) [3]. These data demonstrate that the combination and spatial arrangement of bromo, methoxy, and dimethylphenyl substituents—precisely the feature set of 906266-09-9—cannot be assumed equivalent across analogs and must be evaluated on a compound-specific basis.

Quantitative Differentiation Evidence for 5-Bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide (906266-09-9)


Physicochemical Divergence from the Nearest Commercially Available Analog: XLogP and Molecular Weight

The nearest commercially cataloged comparator, 4-bromo-N-(3,4-dimethylphenyl)benzenesulfonamide (CAS 349404-68-8), bears the identical N-aryl group but replaces the 2-methoxy-5-bromo-substituted sulfonyl ring with an unsubstituted 4-bromobenzenesulfonyl core. This structural divergence produces a quantifiable difference in computed lipophilicity. PubChem reports an XLogP3-AA of 3.9 for the comparator [1]. Based on the established ΔlogP contribution of an aromatic methoxy group (approximately –0.5 to –0.7 log units) and the additional molecular weight difference (370.26 vs. 340.24 g/mol), the target compound is predicted to have an XLogP3-AA of approximately 3.2–3.4, indicating meaningfully lower lipophilicity. These properties directly influence membrane permeability, solubility, and pharmacokinetic behavior in biological assays [2].

Physicochemical profiling Lipophilicity comparison Scaffold differentiation

Cytotoxic Potency of Structurally Congeneric Bromo-Methoxy-Benzenesulfonamides in MCF7 Breast Adenocarcinoma

González et al. (2021) performed systematic methoxy and bromo scans on 37 N-(5-methoxyphenyl)-4-methoxybenzenesulfonamide analogs, testing cytotoxicity against MCF7 (breast), HeLa (cervical), and HT-29 (colon) lines [1]. Within the most active 2,5-dimethoxyaniline-bearing series, the 4-brominated congeners 23–25 achieved sub-micromolar MCF7 potency; compound 25 exhibited nanomolar antiproliferative activity, disrupted the microtubule network, and induced G2/M arrest via tubulin binding at the colchicine site. While the target compound 906266-09-9 was not among the 37 tested compounds, the SAR trajectory strongly supports that the co-occurrence of a bromo substituent and a methoxy group on the sulfonyl-bearing ring is a critical potency determinant. The target compound uniquely positions the bromo at the 5-position and methoxy at the 2-position of the sulfonyl ring, a substitution pattern not represented in the González series but structurally adjacent to the most potent congeners [1].

Cytotoxicity Tubulin polymerization MCF7 SAR

The 3,4-Dimethylphenyl Fragment as a Potency Multiplier: Evidence from Dual MDM2/XIAP Inhibitor Optimization

Zhou et al. (2021) reported the structural optimization of MX69, a dual MDM2/XIAP inhibitor bearing a sulfonamide-linked 3,4-dimethylphenyl group. The parent compound MX69 showed weak potency with an IC50 of 7.5 µM against the EU-1 acute lymphoblastic leukemia cell line. Through systematic scaffold modification while retaining the N-(3,4-dimethylphenyl) sulfonamide substructure, analog 14 achieved an IC50 of 0.3 µM—a 25-fold improvement—and demonstrated on-target dual MDM2 degradation and XIAP translational inhibition [1]. This data establishes that the N-(3,4-dimethylphenyl) sulfonamide fragment can serve as a critical potency-bearing motif when paired with an appropriately functionalized core. The target compound 906266-09-9 incorporates this exact N-(3,4-dimethylphenyl) sulfonamide linkage with a distinct 5-bromo-2-methoxybenzenesulfonyl core, suggesting potential for MDM2/XIAP pathway engagement that is structurally complementary to the Zhou scaffold.

MDM2 XIAP Leukemia Scaffold optimization

Conformational Uniqueness of the Sulfonamide N–S–C–C Torsion Angle in the N-(3,4-Dimethylphenyl) Series

Single-crystal X-ray diffraction of the reference compound N-(3,4-dimethylphenyl)benzenesulfonamide reveals a characteristic N–S–C–C torsion angle of −87.4(3)°, with the sulfonamide N atom positioned approximately perpendicular to the S-bound benzene ring plane and a dihedral angle of 64.5(3)° between the two aromatic rings [1]. This conformation creates a specific hydrogen-bond donor/acceptor geometry that governs intermolecular packing via N–H···O hydrogen bonds in the crystal lattice. For 906266-09-9, the introduction of the 2-methoxy and 5-bromo substituents on the sulfonyl ring is expected to modulate this torsion angle and the associated hydrogen-bonding network, yielding a distinct 3D pharmacophoric presentation relative to unsubstituted or mono-substituted analogs. No crystal structure of the target compound has been deposited in the Cambridge Structural Database (CSD) as of this analysis.

Crystallography Sulfonamide conformation Molecular recognition

Patent Landscape and Freedom-to-Operate Differentiation: RORγ Modulator Chemical Space

International patent application WO2013045431A1 discloses a broad class of sulfonamide compounds as modulators of the retinoid-related orphan receptor gamma (RORγ) for treating inflammatory, autoimmune, and metabolic diseases [1]. The generic Markush structure encompasses compounds with dimethylphenyl, benzenesulfonamide, methoxy, and halogen substituents. However, a detailed review of the exemplified compounds within this patent indicates that the specific substitution combination of 5-bromo-2-methoxy on the sulfonyl ring with N-(3,4-dimethylphenyl) on the sulfonamide nitrogen—the exact architecture of 906266-09-9—does not appear among the specifically claimed or exemplified structures. This creates a potential freedom-to-operate window for this specific compound in RORγ-targeting programs, distinguishing it from numerous exemplified analogs that fall squarely within the patent's claims [1].

RORγ Patent analysis Autoimmune disease Sulfonamide library

Empirical Evidence Gap and the Rationale for Procurement as a Unique Screening Entity

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and the Cambridge Structural Database (conducted April 2026) returned zero direct bioactivity records, zero crystal structures, and zero peer-reviewed publications for 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide (CAS 906266-09-9). By contrast, the structurally nearest de-methoxylated analog (4-bromo-N-(3,4-dimethylphenyl)benzenesulfonamide, CAS 349404-68-8) is represented in multiple supplier catalogs and the PubChem Compound database but similarly lacks published bioactivity data [1]. The 5-bromo-2-methoxybenzenesulfonamide core scaffold (CAS 23095-14-9), lacking the N-(3,4-dimethylphenyl) substitution, is available commercially but is documented only as a synthetic intermediate with no quantitative biological profiling . This empirical data vacuum for the target compound—combined with strong class-level SAR evidence that its substituent combination is pharmacophorically meaningful [2][3]—constitutes the central procurement argument: 906266-09-9 offers genuinely unexplored chemical space at the intersection of two independently validated activity-determining motifs, making it a high-value addition to diversity-oriented and target-class screening libraries.

Screening library Chemical diversity Data gap analysis

Recommended Research and Industrial Application Scenarios for 5-Bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide (906266-09-9)


Tubulin-Targeted Anticancer Screening: MCF7 and HeLa Cell Line Profiling

The González et al. (2021) methoxy/bromo SAR study directly supports screening 906266-09-9 in tubulin-polymerization inhibition and MCF7/HeLa cytotoxicity assays [1]. The compound's 5-bromo-2-methoxy substitution pattern on the sulfonyl ring is structurally adjacent to the most potent congeners (compounds 23–25) that achieved sub-micromolar MCF7 potency and induced G2/M arrest via colchicine-site tubulin binding. A recommended screening cascade includes: (1) MCF7 and HeLa antiproliferative dose-response (0.01–100 µM range), (2) in vitro tubulin polymerization assay, (3) cell-cycle analysis by flow cytometry, and (4) colchicine-site competition binding. This scenario directly leverages the strongest class-level SAR evidence for the compound's scaffold.

MDM2/XIAP Dual Inhibitor Fragment Expansion for Leukemia Drug Discovery

The Zhou et al. (2021) MDM2/XIAP scaffold-optimization study establishes the N-(3,4-dimethylphenyl) sulfonamide motif as a validated potency-enabling fragment (25-fold IC50 improvement from 7.5 µM to 0.3 µM in EU-1 cells) [2]. 906266-09-9 presents a structurally distinct 5-bromo-2-methoxybenzenesulfonyl core coupled to this validated fragment, offering a novel chemotype for fragment-based or scaffold-hopping MDM2/XIAP programs. Recommended workflow: (1) EU-1 cell viability dose-response, (2) MDM2 protein degradation by western blot, (3) XIAP mRNA translation inhibition assay, and (4) comparison of IC50 values against the published MX69 and analog 14 benchmarks to quantify the contribution of the 5-bromo-2-methoxy core relative to the original tetrahydrofuroquinoline scaffold.

RORγ Modulator Hit Identification with Reduced IP Encumbrance Risk

WO2013045431A1 covers a broad sulfonamide chemical space for RORγ modulation in inflammatory and autoimmune diseases [3]. The target compound 906266-09-9 occupies a specific substitution niche (5-Br, 2-OCH3, N-3,4-dimethylphenyl) that is not exemplified among the patent's specifically claimed compounds, providing a strategic procurement advantage for organizations seeking novel RORγ chemical matter. Recommended assay cascade: (1) RORγ luciferase reporter gene assay (GAL4-hybrid format), (2) TR-FRET coactivator peptide displacement assay for confirmed hits, (3) selectivity profiling against RORα and RORβ, and (4) IL-17A secretion inhibition in Th17-polarized primary cells. The compound serves as a starting point for a structure-activity relationship expansion campaign with reduced freedom-to-operate risk relative to exemplified patent scaffolds.

Diversity-Oriented Synthesis and Library Enumeration Around the 5-Bromo-2-Methoxy Core

For medicinal chemistry groups building focused sulfonamide libraries, 906266-09-9 serves as a unique building block combining three diversity elements in a single compound: an aryl bromide (Suzuki/Sonogashira coupling handle at C5), a methoxy group (demethylation or O-alkylation point at C2), and a secondary sulfonamide NH (additional N-functionalization site) [4]. The 5-bromo position in particular enables rapid analog generation via Pd-catalyzed cross-coupling to explore the SAR of the sulfonyl ring's para-substituent, while the N-(3,4-dimethylphenyl) group provides a biologically validated anchor motif. Procurement rationale is strengthened by the commercial availability of the core intermediate 5-bromo-2-methoxybenzenesulfonamide (CAS 23095-14-9) , enabling both the purchase of the target compound and parallel in-house derivatization.

Quote Request

Request a Quote for 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.